molecular formula C21H14Br2N2O3 B11552026 4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate

4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate

Cat. No.: B11552026
M. Wt: 502.2 g/mol
InChI Key: CACVHYYTZVDZBL-ZMOGYAJESA-N
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Preparation Methods

The synthesis of 4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate involves multiple steps, typically starting with the preparation of the hydrazone derivative. The reaction conditions often include the use of hydrazine derivatives and bromobenzoyl chloride under controlled temperatures .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrazine, bromobenzoyl chloride, and various catalysts . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate involves its interaction with specific molecular targets and pathways. The compound’s hydrazone group can form stable complexes with various biomolecules, influencing their activity. The exact molecular targets and pathways are still under investigation .

Biological Activity

4-{(E)-[2-(2-bromobenzoyl)hydrazono]methyl}phenyl 4-bromobenzoate is a complex organic compound notable for its unique structural features, including a hydrazone linkage and brominated aromatic systems. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C21H14Br2N2O3, with a molecular weight of 502.2 g/mol. The presence of bromine atoms enhances its reactivity, making it a subject of interest in biological studies.

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit significant antimicrobial properties. For instance, derivatives containing thiazole rings have shown effectiveness against various bacterial strains, suggesting that the hydrazone moiety may also contribute to such activity .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameStructure FeaturesAntimicrobial Activity
Thiazole DerivativesContains thiazole ringEffective against Gram-positive and Gram-negative bacteria
Hydrazone AnaloguesHydrazone linkagePotential antimicrobial activity against various pathogens

Anticancer Activity

In vitro studies have demonstrated that compounds with similar configurations can inhibit the proliferation of cancer cell lines, particularly estrogen receptor-positive breast cancer cells (MCF7). The mechanism often involves disruption of cellular processes or induction of apoptosis .

Table 2: Anticancer Activity Findings

Compound NameCancer Cell LineIC50 (µM)
Compound D6MCF710
Compound D7MCF78

The anticancer activity of hydrazone compounds can be attributed to their ability to interact with DNA and inhibit topoisomerases, which are crucial for DNA replication and transcription .

Case Studies

  • Synthesis and Evaluation : A study synthesized several hydrazone derivatives and evaluated their biological activities. The results indicated that specific substitutions on the hydrazone moiety significantly enhanced both antimicrobial and anticancer effects, highlighting the importance of structural modifications in optimizing biological activity .
  • Molecular Docking Studies : Molecular docking studies have been employed to predict the binding affinity of these compounds to target proteins involved in cancer progression. Such studies revealed favorable interactions between the synthesized hydrazones and key receptors, providing insights into their mechanism of action .

Properties

Molecular Formula

C21H14Br2N2O3

Molecular Weight

502.2 g/mol

IUPAC Name

[4-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-bromobenzoate

InChI

InChI=1S/C21H14Br2N2O3/c22-16-9-7-15(8-10-16)21(27)28-17-11-5-14(6-12-17)13-24-25-20(26)18-3-1-2-4-19(18)23/h1-13H,(H,25,26)/b24-13+

InChI Key

CACVHYYTZVDZBL-ZMOGYAJESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)Br)Br

Origin of Product

United States

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